N-Tert-butylpyrrolidine-2-carboxamide N-Tert-butylpyrrolidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 938764-12-6
VCID: VC6573229
InChI: InChI=1S/C9H18N2O/c1-9(2,3)11-8(12)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3,(H,11,12)
SMILES: CC(C)(C)NC(=O)C1CCCN1
Molecular Formula: C9H18N2O
Molecular Weight: 170.256

N-Tert-butylpyrrolidine-2-carboxamide

CAS No.: 938764-12-6

Cat. No.: VC6573229

Molecular Formula: C9H18N2O

Molecular Weight: 170.256

* For research use only. Not for human or veterinary use.

N-Tert-butylpyrrolidine-2-carboxamide - 938764-12-6

Specification

CAS No. 938764-12-6
Molecular Formula C9H18N2O
Molecular Weight 170.256
IUPAC Name N-tert-butylpyrrolidine-2-carboxamide
Standard InChI InChI=1S/C9H18N2O/c1-9(2,3)11-8(12)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3,(H,11,12)
Standard InChI Key BNUUSRSYNZFTBX-UHFFFAOYSA-N
SMILES CC(C)(C)NC(=O)C1CCCN1

Introduction

Structural Elucidation and Molecular Properties

Core Architecture

N-Tert-butylpyrrolidine-2-carboxamide consists of a pyrrolidine ring (a five-membered saturated heterocycle with four methylene groups and one secondary amine) functionalized at the 2-position with a carboxamide group (-CONH-) and at the nitrogen atom with a tert-butyl group (-C(CH₃)₃). The molecular formula C₉H₁₈N₂O corresponds to a molecular weight of 170.26 g/mol .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₉H₁₈N₂O
SMILESCC(C)(C)NC(=O)C1CCCN1
InChIKeyBNUUSRSYNZFTBX-UHFFFAOYSA-N
Predicted CCS ([M+H]+)140.8 Ų

The tert-butyl group introduces steric bulk, potentially influencing binding interactions in biological systems, while the carboxamide may participate in hydrogen bonding .

Synthetic Routes and Optimization

Primary Synthesis

N-Tert-butylpyrrolidine-2-carboxamide is synthesized via amide bond formation between tert-butylamine and pyrrolidine-2-carboxylic acid. A coupling agent such as dicyclohexylcarbodiimide (DCC) facilitates this reaction, followed by purification to isolate the free base. For the hydrochloride salt (C₉H₁₉ClN₂O, MW 206.71 g/mol), the product is treated with hydrochloric acid.

Physicochemical and Spectroscopic Profiles

Collision Cross Section (CCS)

Mass spectrometry data predict CCS values for various adducts, aiding in compound identification. The [M+H]+ ion exhibits a CCS of 140.8 Ų, while [M+Na]+ and [M+K]+ adducts show values of 147.7 Ų and 145.7 Ų, respectively .

Table 2: Predicted CCS Values

Adductm/zCCS (Ų)
[M+H]+171.14918140.8
[M+Na]+193.13112147.7
[M-H]-169.13462140.1

Solubility and Stability

Solubility data remain unreported, but the hydrochloride salt’s ionic nature likely enhances aqueous solubility compared to the free base. Stability under physiological conditions warrants further investigation.

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